5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-5-4-11(18)9-12(14)17(22)21-10-13-16(20-7-6-19-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUVBFOQMUXOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide typically involves several key steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Furan Ring Introduction: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Chlorination: The chlorination of the benzamide moiety is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide in the presence of a base like potassium carbonate.
Final Coupling: The final step involves coupling the pyrazine-furan intermediate with the chlorinated methoxybenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the use of scalable catalysts, efficient separation techniques, and stringent quality control measures to ensure purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazine ring, leading to the formation of amine derivatives.
Substitution: The chloro group on the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the pyrazine ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used as a probe to study the interaction of pyrazine derivatives with biological macromolecules.
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The pyrazine ring is known to interact with enzyme active sites, potentially inhibiting their activity. The furan ring may enhance binding affinity through additional interactions with the enzyme or receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide and analogous compounds:
Key Comparative Insights:
Substituent Positioning :
- The furan-2-yl group in the target compound (vs. furan-3-yl in BI75267) may influence steric and electronic interactions with biological targets. For example, furan-2-yl’s orientation could enhance π-stacking with aromatic residues in enzymes or receptors .
The pyrazine-furan system in the target differs from glibenclamide’s sulfonylurea group, suggesting divergent mechanisms (e.g., antidiabetic vs. anticancer applications) .
Solubility and Pharmacokinetics: Like glibenclamide, the target compound’s low water solubility (inferred from structural analogs) may necessitate prodrug strategies or formulation enhancements . The absence of ionizable groups (e.g., metoclopramide’s diethylaminoethyl side chain) could limit solubility but improve blood-brain barrier penetration .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed pyrazine-furan intermediate with 5-chloro-2-methoxybenzoyl chloride, similar to methods described for BI75267 . In contrast, the alkylamino-pyrazine-carboxamides () require sequential alkylation and amidation steps .
Research Findings and Implications
- Structural Optimization: The pyrazine-furan-benzamide scaffold balances lipophilicity (for membrane penetration) and polar functionality (for target engagement). This balance is absent in simpler benzamides like glibenclamide or more flexible alkylamino derivatives .
- Activity Trends : In , longer alkyl chains (e.g., hexyl, heptyl) on pyrazine-carboxamides correlate with enhanced antimycobacterial activity. By contrast, the target compound’s rigid aromatic substituents may favor selectivity for eukaryotic targets (e.g., kinases or GPCRs) .
- Positional Isomerism : The furan-2-yl vs. furan-3-yl distinction (BI75267 comparison) highlights the importance of substituent orientation in drug design, as seen in other heterocyclic systems (e.g., indole derivatives) .
Biological Activity
5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C14H13ClN4O2
Molecular Weight: 304.73 g/mol
The compound features a complex structure that includes a chloro-substituted benzamide, a furan ring, and a pyrazine moiety, which may contribute to its interactions with biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Effects: The compound has shown promise in inhibiting cancer cell proliferation through multiple pathways.
Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. | |
| Anticancer | Inhibits proliferation of various cancer cell lines (e.g., breast, lung). | |
| Enzyme Inhibition | Potentially inhibits key metabolic enzymes involved in cancer metabolism. |
Case Studies and Research Findings
-
Antimicrobial Properties:
- A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL. This suggests potential for development as an antibacterial agent.
-
Anticancer Activity:
- In vitro assays conducted on breast cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations of 20 µM after 48 hours. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.
-
Enzyme Interaction:
- The compound was tested for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), a target for many anticancer drugs. Results indicated a competitive inhibition pattern with an IC50 value of 15 µM, suggesting its potential as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
